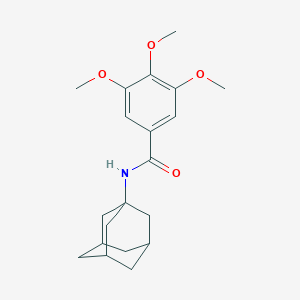
N-(1-adamantyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-3,4,5-trimethoxybenzamide, also known as ADB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in Japan in 2012 and has since gained popularity as a research chemical in the scientific community. ADB-CHMINACA is a potent agonist of the cannabinoid receptors and has been used in various scientific studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
N-(1-adamantyl)-3,4,5-trimethoxybenzamide exerts its pharmacological effects by binding to the cannabinoid receptors CB1 and CB2 in the brain and peripheral tissues. This results in the activation of various signaling pathways that regulate pain, inflammation, and other physiological processes. N-(1-adamantyl)-3,4,5-trimethoxybenzamide has been shown to have a high affinity for the CB1 receptor, making it a potent agonist of this receptor.
Biochemical and Physiological Effects
N-(1-adamantyl)-3,4,5-trimethoxybenzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce pain and inflammation in animal models of inflammatory diseases such as arthritis and colitis. N-(1-adamantyl)-3,4,5-trimethoxybenzamide has also been shown to protect against neurodegeneration in animal models of Alzheimer's disease and traumatic brain injury. Additionally, N-(1-adamantyl)-3,4,5-trimethoxybenzamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
N-(1-adamantyl)-3,4,5-trimethoxybenzamide has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool for investigating the role of these receptors in various physiological processes. N-(1-adamantyl)-3,4,5-trimethoxybenzamide is also relatively stable and can be stored for long periods of time without significant degradation. However, N-(1-adamantyl)-3,4,5-trimethoxybenzamide is a synthetic cannabinoid and may have different pharmacological effects compared to endogenous cannabinoids. Additionally, the use of N-(1-adamantyl)-3,4,5-trimethoxybenzamide in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise.
Future Directions
There are several future directions for research on N-(1-adamantyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of novel synthetic cannabinoids with improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of N-(1-adamantyl)-3,4,5-trimethoxybenzamide in various neurological and inflammatory diseases. Additionally, the use of N-(1-adamantyl)-3,4,5-trimethoxybenzamide in cancer therapy warrants further investigation.
Synthesis Methods
The synthesis of N-(1-adamantyl)-3,4,5-trimethoxybenzamide involves the reaction of 1-adamantylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified using chromatography techniques to obtain pure N-(1-adamantyl)-3,4,5-trimethoxybenzamide.
Scientific Research Applications
N-(1-adamantyl)-3,4,5-trimethoxybenzamide has been used extensively in scientific research to investigate its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders such as multiple sclerosis and Parkinson's disease. N-(1-adamantyl)-3,4,5-trimethoxybenzamide has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
properties
Product Name |
N-(1-adamantyl)-3,4,5-trimethoxybenzamide |
|---|---|
Molecular Formula |
C20H27NO4 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H27NO4/c1-23-16-7-15(8-17(24-2)18(16)25-3)19(22)21-20-9-12-4-13(10-20)6-14(5-12)11-20/h7-8,12-14H,4-6,9-11H2,1-3H3,(H,21,22) |
InChI Key |
WKWOIXOXUWQHEB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC23CC4CC(C2)CC(C4)C3 |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)




![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)